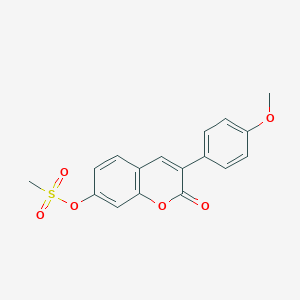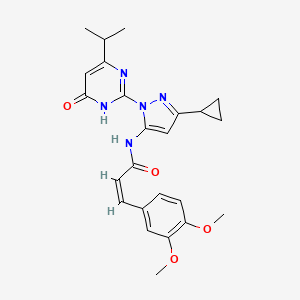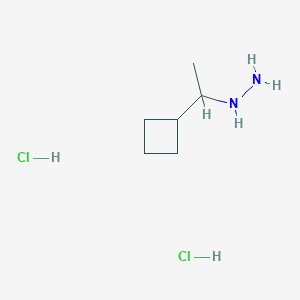![molecular formula C15H11Cl2N3S B2577331 4-[(3,4-dichlorophenyl)methylamino]-1H-quinazoline-2-thione CAS No. 440322-36-1](/img/structure/B2577331.png)
4-[(3,4-dichlorophenyl)methylamino]-1H-quinazoline-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,4-dichlorophenyl)methylamino]-1H-quinazoline-2-thione, also known as AG1478, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinazoline-based tyrosine kinase inhibitors and has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR).
Applications De Recherche Scientifique
Antimicrobial, Analgesic, and Anti-inflammatory Properties
Quinazoline derivatives have been synthesized and evaluated for their antimicrobial, analgesic, and anti-inflammatory activities. The study by Dash et al. (2017) synthesized a series of quinazoline-4-one/4-thione derivatives and found that compounds exhibited significant activity against microbes, with some showing promising profiles against both pain and inflammation. This indicates the potential of quinazoline derivatives as sources for developing new antimicrobial, analgesic, and anti-inflammatory compounds (Dash et al., 2017).
Cytotoxic Activity
Another aspect of quinazoline derivatives is their cytotoxic activity, which has implications for cancer research. Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, a structural analog of quinazolines, and tested them for cytotoxic activity against various cancer cell lines. Some compounds exhibited potent cytotoxicity, suggesting their utility in anticancer strategies (Deady et al., 2003).
Corrosion Inhibition
Quinazoline derivatives have also been studied for their corrosion inhibition properties. Kumar et al. (2020) investigated the corrosion inhibition efficiency of quinazoline derivatives on mild steel in an acidic medium, demonstrating excellent inhibition efficiencies. This research opens pathways for the use of quinazoline derivatives in protecting metals against corrosion (Kumar et al., 2020).
Antitubercular Activity
The antitubercular activity of quinazoline derivatives has been explored, with compounds synthesized for this purpose showing moderate to promising activity against Mycobacterium tuberculosis. This highlights the potential of quinazoline derivatives in developing new antitubercular agents (Pattan et al., 2006).
Synthesis and Structural Studies
The synthesis and structural elucidation of quinazoline derivatives are crucial for understanding their biological activities and potential applications. Studies have focused on developing efficient synthetic routes and characterizing these compounds using various spectroscopic techniques, providing insights into their chemical properties and the basis for their biological activities (Keivanloo et al., 2018).
Mécanisme D'action
Target of Action
Similar compounds have been shown to have antiproliferative activity against various human cancer cell lines .
Mode of Action
It has been observed that similar compounds can inhibit the migration ability of tumor cells in a concentration-dependent and time-dependent manner, and block the cell cycle in the s phase .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell proliferation and apoptosis .
Result of Action
Similar compounds have been shown to inhibit the colony formation of tumor cells .
Propriétés
IUPAC Name |
4-[(3,4-dichlorophenyl)methylamino]-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3S/c16-11-6-5-9(7-12(11)17)8-18-14-10-3-1-2-4-13(10)19-15(21)20-14/h1-7H,8H2,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNHDASETYQLMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methoxyphenyl)-1,3-oxazol-5-amine](/img/structure/B2577250.png)


![1-{[3-(Aminomethyl)phenyl]methyl}piperidine-3-carboxamide](/img/structure/B2577255.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2577257.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2577258.png)
![Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B2577260.png)
![3-Carbamoyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2577263.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2577264.png)

![2-[(4-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2577268.png)
